

Application Notes: Antimicrobial Activity of Lysozyme Against Foodborne Pathogens

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Compound of Interest

Compound Name: **Lysozyme**

Cat. No.: **B549824**

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Introduction

Lysozyme, also known as muramidase or N-acetylmuramoylhydrolase, is a naturally occurring enzyme found in various biological secretions, including tears, saliva, and egg whites.^[1] It is a key component of the innate immune system and exerts antimicrobial activity primarily by hydrolyzing the β -1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer of bacterial cell walls.^{[1][2]} This action leads to the loss of cell wall integrity and subsequent cell lysis. This document provides an overview of the antimicrobial activity of **lysozyme** against common foodborne pathogens, along with detailed protocols for its evaluation.

Mechanism of Action

The primary mechanism of **lysozyme**'s antibacterial activity is its enzymatic degradation of the peptidoglycan, a critical component of the bacterial cell wall. This process is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.^[3] Gram-negative bacteria possess an outer membrane that acts as a protective barrier, generally rendering them less susceptible to **lysozyme** alone.^{[3][4]} However, **lysozyme** can exhibit activity against Gram-negative bacteria, particularly when combined with permeabilizing agents such as EDTA or under physical treatments like high hydrostatic pressure.^[5] Additionally, non-enzymatic mechanisms, attributed to the cationic and hydrophobic properties of the **lysozyme** molecule, can contribute to its antimicrobial effects by disrupting the bacterial membrane.^{[1][3]}

Spectrum of Activity

Lysozyme demonstrates significant inhibitory activity against a range of foodborne pathogens, with varying efficacy depending on the bacterial species and strain.

- Gram-Positive Pathogens: **Lysozyme** is generally effective against Gram-positive bacteria. Notably, it has been shown to inhibit the growth of *Listeria monocytogenes* and certain strains of *Clostridium botulinum*.^{[6][7]}
- Gram-Negative Pathogens: While inherently more resistant, some Gram-negative bacteria can be susceptible to **lysozyme**, especially under specific conditions or when its structure is modified to increase its hydrophobicity.^{[4][5]} However, many common Gram-negative foodborne pathogens like *Escherichia coli* O157:H7, *Salmonella Typhimurium*, and *Campylobacter jejuni* are often reported to be resistant to native **lysozyme** under standard conditions.^[6]

Synergistic Effects

The antimicrobial activity of **lysozyme** can be significantly enhanced when used in combination with other antimicrobial compounds. A notable example is the synergy observed between **lysozyme** and nisin, a bacteriocin. This combination has been shown to be more effective against certain lactic acid bacteria and other food spoilage organisms than either agent alone.^{[5][8]} The mechanism behind this synergy is thought to involve nisin's ability to disrupt the cell membrane, allowing **lysozyme** greater access to the peptidoglycan layer.

Quantitative Data: Antimicrobial Activity of Lysozyme

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of **lysozyme** against various foodborne pathogens as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, the assay conditions (e.g., pH, ionic strength), and the source of the **lysozyme**.

Table 1: Minimum Inhibitory Concentration (MIC) of **Lysozyme** against Foodborne Pathogens

Pathogen	Strain	MIC (μ g/mL)	Conditions/Source
Listeria monocytogenes	Multiple Strains	Resistant (>1000)	Egg White Lysozyme[6]
Salmonella Typhimurium	Not Specified	Resistant (>1000)	Egg White Lysozyme[6]
Escherichia coli O157:H7	Not Specified	Resistant (>1000)	Egg White Lysozyme[6]
Escherichia coli	ATCC 25922	1500	Natural Lysozyme[9]
Campylobacter jejuni	Not Specified	Resistant	Egg White Lysozyme[6]
Staphylococcus aureus	Not Specified	>5000	No inhibition observed[10]
Bacillus cereus	Not Specified	Resistant	Egg White Lysozyme[6]
Clostridium perfringens	Not Specified	Resistant	Egg White Lysozyme[6]

Table 2: Synergistic Antimicrobial Activity of **Lysozyme** and Nisin

Pathogen	MIC of Lysozyme Alone (µg/mL)	MIC of Nisin Alone (µg/mL)	MIC in Combination (Lysozyme + Nisin) (µg/mL)
Listeria monocytogenes	>5000	19.53 - >5000 (pH dependent)	MIC decreased at lower pH[1]
Staphylococcus aureus	>5000	19.53 - >5000 (pH dependent)	MIC decreased at lower pH[1]
Salmonella Typhimurium	>5000	>5000	MIC decreased at lower pH[1]
Escherichia coli	>5000	>5000	MIC decreased at lower pH[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of **Lysozyme** against a target foodborne pathogen using the broth microdilution method.

Materials:

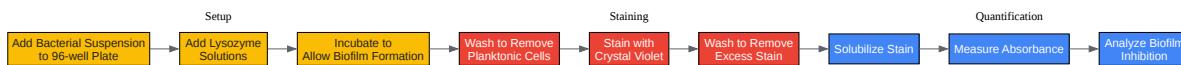
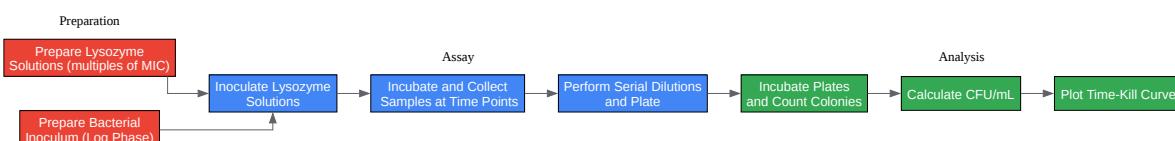
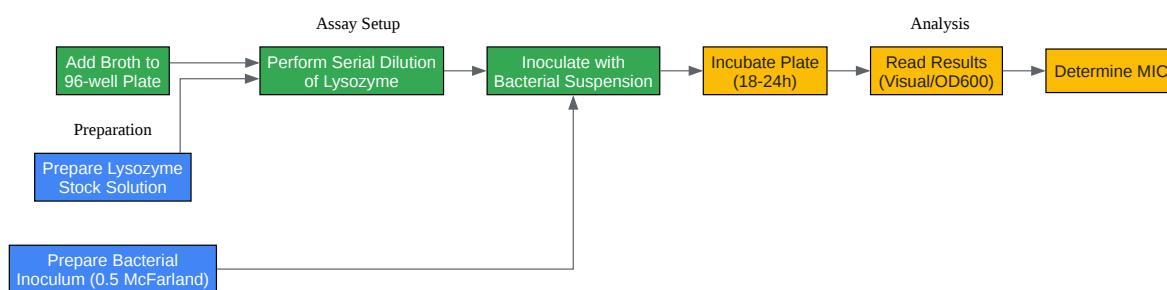
- **Lysozyme** (e.g., from hen egg white)
- Sterile 96-well microtiter plates (round-bottom)
- Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
- Bacterial culture of the target pathogen
- Sterile phosphate-buffered saline (PBS)
- Spectrophotometer

- Micropipettes and sterile tips
- Incubator

Procedure:

- Preparation of **Lysozyme** Stock Solution: Prepare a concentrated stock solution of **lysozyme** in a suitable sterile buffer (e.g., PBS). Filter-sterilize the solution using a 0.22 μ m syringe filter.
- Preparation of Bacterial Inoculum:
 - Inoculate a single colony of the target pathogen into 5 mL of appropriate broth and incubate overnight at the optimal temperature (e.g., 37°C).
 - Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile broth to all wells of a 96-well microtiter plate.
 - Add 100 μ L of the **lysozyme** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 μ L from the tenth well.
 - The eleventh well will serve as a growth control (no **lysozyme**), and the twelfth well will serve as a sterility control (no bacteria).
- Inoculation: Add 10 μ L of the prepared bacterial inoculum to each well (except the sterility control).
- Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.

- Reading the MIC: The MIC is the lowest concentration of **lysozyme** at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.



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